2-(Prop-2-en-1-yl)azetidine

Description

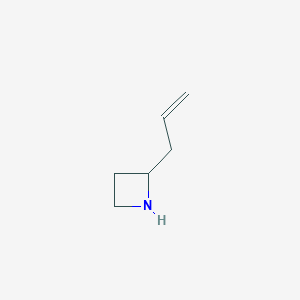

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C6H11N |

|---|---|

Molecular Weight |

97.16 g/mol |

IUPAC Name |

2-prop-2-enylazetidine |

InChI |

InChI=1S/C6H11N/c1-2-3-6-4-5-7-6/h2,6-7H,1,3-5H2 |

InChI Key |

MDJPQJBJEXXHBV-UHFFFAOYSA-N |

Canonical SMILES |

C=CCC1CCN1 |

Origin of Product |

United States |

Synthetic Methodologies for 2 Prop 2 En 1 Yl Azetidine

Direct Azetidine (B1206935) Ring Formation Strategies

Direct formation of the azetidine ring is a primary focus in synthetic organic chemistry, given the prevalence of this motif in medicinally relevant compounds. nih.gov The inherent ring strain of the four-membered system presents a significant challenge, making the development of efficient and selective synthetic routes a key area of research. nih.govrsc.org

Intramolecular Cyclization Approaches

Intramolecular cyclization is a cornerstone for azetidine synthesis, typically involving the formation of a carbon-nitrogen bond from a linear precursor. While highly effective for five- and six-membered rings, the formation of the four-membered azetidine ring via these methods is often less favorable due to conformational preferences of the acyclic precursors. nih.gov

One of the most traditional and direct methods for constructing the azetidine ring is through intramolecular nucleophilic substitution (SN2). This approach typically utilizes a γ-amino halide or a related substrate where the amino group acts as an internal nucleophile, displacing a leaving group at the γ-position to forge the heterocyclic ring. For the synthesis of 2-(prop-2-en-1-yl)azetidine, a suitable precursor would be an N-protected 1-amino-5-hexen-4-ol or a derivative thereof.

The cyclization of amino alcohols is a common variant of this strategy. The hydroxyl group is first converted into a good leaving group, such as a mesylate or tosylate. Subsequent treatment with a base facilitates the intramolecular SN2 reaction, where the nitrogen atom displaces the leaving group to form the azetidine ring. nih.gov For instance, the synthesis of N-aryl-2-cyanoazetidines has been achieved from β-amino alcohols through a sequence culminating in a base-induced ring closure. organic-chemistry.org Lanthanide(III) triflates, such as La(OTf)3, have been shown to catalyze the intramolecular aminolysis of cis-3,4-epoxy amines, providing a regioselective route to functionalized azetidines. nih.gov A substrate containing an N-allyl group has been successfully cyclized using this method, yielding the corresponding 2-substituted azetidine. nih.gov

| Precursor Type | Key Reagents | Mechanism | Outcome | Reference |

|---|---|---|---|---|

| γ-Amino Halide/Sulfonate | Base (e.g., NaH, K2CO3) | Intramolecular SN2 | Azetidine Ring Formation | nih.gov |

| cis-3,4-Epoxy Amine (N-allyl) | La(OTf)3 (catalyst) | Lewis-acid catalyzed Intramolecular Aminolysis | 2-Substituted Azetidine | nih.gov |

Radical-mediated cyclizations offer an alternative pathway to azetidines. A notable example is the anti-Baldwin 4-exo-dig radical cyclization of ynamides, which can be initiated by a copper-photoredox catalyst under visible light. nih.gov This method provides a high degree of regiocontrol, leading to the formation of functionalized azetidines. nih.gov Similarly, a cascade trifluoromethylation/cyclization of N-allyl sulfonylynamides proceeds via a 4-exo-dig radical cyclization to yield azetidine-fused compounds. rsc.org

Photochemical cyclizations, particularly the Norrish-Yang reaction, represent another powerful tool. durham.ac.uk This reaction involves the intramolecular abstraction of a γ-hydrogen by an excited carbonyl group, leading to a 1,4-diradical intermediate that subsequently cyclizes to form a 3-hydroxyazetidine. durham.ac.ukchemrxiv.org This transformation can be performed efficiently in photo-flow reactors, allowing for scalable synthesis. durham.ac.uk While this method typically yields 3-hydroxyazetidines, functional group manipulations could potentially lead to the target compound.

| Method | Precursor Type | Key Conditions | Key Intermediate | Product Type | Reference |

|---|---|---|---|---|---|

| Radical Cyclization | Iodoethyl-ynamide | Visible light, Cu(I) photocatalyst | Vinyl Radical | Exo-methylidene Azetidine | nih.gov |

| Norrish-Yang Cyclization | α-Amino Ketone | UV irradiation | 1,4-Diradical | 3-Hydroxyazetidine | durham.ac.uk |

Modern synthetic methods have enabled the direct formation of C-N bonds through the functionalization of unactivated C(sp³)–H bonds. Palladium-catalyzed intramolecular C–H amination has emerged as a powerful strategy for synthesizing N-heterocycles, including strained azetidines. rsc.orgpsu.edu This reaction involves the use of a directing group, such as a picolinamide, to guide a high-valent palladium intermediate to a specific C–H bond. psu.edunih.gov The subsequent reductive elimination from the Pd(IV) center forms the C-N bond and closes the azetidine ring. rsc.org By carefully selecting the oxidant and additives, the kinetically favored C-N reductive elimination pathway can be promoted to selectively yield the strained four-membered ring. rsc.orgpsu.edu This method has been successfully applied to generate a variety of functionalized azetidines from readily available amine precursors. rsc.org

| Catalyst | Directing Group | Oxidant | Key Step | Advantage | Reference |

|---|---|---|---|---|---|

| Pd(OAc)2 | Picolinamide | PhI(OTs) (Benziodoxole tosylate) | Reductive elimination from Pd(IV) | High functional group tolerance | rsc.org |

| Pd(II) | Picolinamide | Phenyliodonium dimethylmalonate | Kinetically controlled C-N cyclization | Synthesis of highly strained benzazetidines | psu.edu |

Cycloaddition Reactions for Azetidine Ring Construction

Cycloaddition reactions provide a convergent and atom-economical approach to the azetidine core by forming two bonds in a single step.

The aza Paternò-Büchi reaction, a [2+2] photocycloaddition between an imine and an alkene, is arguably the most direct method for synthesizing azetidines. nih.govnih.govrsc.org The reaction is typically initiated by photochemical excitation of the imine or, more recently, the alkene component, leading to a triplet excited state that undergoes cycloaddition. nih.govnih.gov To synthesize this compound, an intramolecular variant of this reaction would be ideal, starting from a precursor containing both an imine and a terminal alkene separated by an appropriate tether.

Recent advancements have focused on using visible light and triplet energy transfer photocatalysis to overcome the limitations of traditional UV-light-mediated methods, which often suffer from competing side reactions like E/Z isomerization of the imine. nih.govnih.govnih.gov Using acyclic oximes as imine surrogates in visible-light-mediated protocols has expanded the scope of the intermolecular aza Paternò-Büchi reaction. nih.govbohrium.com The success of these reactions often depends on matching the frontier molecular orbital energies of the alkene and the excited oxime to favor the desired [2+2] cycloaddition over competing alkene dimerization. nih.gov

| Reaction Name | Reactants | Energy Source | Key Features | Reference |

|---|---|---|---|---|

| Aza Paternò-Büchi | Imine + Alkene | UV or Visible Light (with photocatalyst) | Direct formation of azetidine ring | nih.govrsc.org |

| Intramolecular Aza Paternò-Büchi | Molecule with tethered imine and alkene | Visible Light, Triplet Sensitizer | Forms fused or bridged bicyclic azetidines with high diastereoselectivity | nih.gov |

| Visible-Light-Mediated Aza Paternò-Büchi | Acyclic Oxime + Alkene | Visible Light, Triplet Energy Transfer Catalyst | Expands scope to acyclic imine equivalents; relies on frontier orbital energy matching | nih.gov |

Transition Metal-Catalyzed Cycloadditions (e.g., Rh-catalyzed, Cu-catalyzed)

Transition metal catalysis provides powerful methods for constructing the azetidine ring. Rhodium and copper catalysts, in particular, have been utilized in various cycloaddition strategies.

Rhodium-Catalyzed Synthesis: Rhodium carbenoids, generated from diazo compounds, are effective intermediates for cycloaddition reactions. While direct rhodium-catalyzed [3+1] cycloadditions to form 2-allylazetidines are an area of ongoing research, related methodologies have been established. For instance, rhodium carbenes have been shown to react with azirines in ring-expansion reactions to yield substituted 1-azetines, which are precursors to azetidines. nih.gov Additionally, rhodium catalysts are widely used in asymmetric allylation reactions, which can be adapted for the functionalization of pre-existing azetidine scaffolds. researchgate.net

Copper-Catalyzed Synthesis: Copper catalysts are versatile for the synthesis of azetidines through various pathways. One notable method is the photo-induced, copper-catalyzed radical annulation of aliphatic amines with alkynes, which proceeds via a [3+1] radical cascade cyclization. nih.govnih.gov This approach allows for the construction of azetidine scaffolds with vicinal tertiary-quaternary centers. nih.gov

Another significant copper-catalyzed method involves the enantioselective difunctionalization of azetines. A Cu/bisphosphine catalyst system can install both a boryl and an allyl group across the C=C bond of an azetine with high enantioselectivity, leading to the formation of chiral 2,3-disubstituted azetidines. nih.gov This reaction represents a rare example of copper-catalyzed asymmetric boryl alkylation of a strained, electron-rich heterocycle. nih.gov The mechanism is proposed to involve the formation of a Cu-Bpin species, followed by migratory insertion into the azetine double bond and subsequent allylation. nih.gov

Table 1: Examples of Copper-Catalyzed Azetidine Synthesis

| Catalyst System | Reactants | Product Type | Key Features | Reference |

| Cu(I)/Bisphosphine | Azetine, Diboron Ester, Allyl Phosphate | cis-2-Allyl-3-borylazetidine | Highly enantioselective; constructs two stereocenters. | nih.gov |

| Photo-induced Cu catalyst | Aliphatic Amine, Alkyne | Substituted Azetidine | [3+1] radical cascade cyclization; forms vicinal tertiary-quaternary centers. | nih.govnih.gov |

| CuBr/Bipyridine | Aziridine (B145994), Diazetidine | Imidazolidine | Heterocyclic recombination; involves ring-opening of aziridine. | bohrium.com |

Ring Rearrangement and Expansion/Contraction Approaches

Altering the ring size of existing heterocycles is a valuable strategy for synthesizing strained ring systems like azetidines.

The synthesis of azetidines via ring contraction from more common five-membered heterocycles (e.g., pyrrolidines) is a challenging but viable approach. ntu.ac.uk These transformations often involve rearrangements such as the Favorskii reaction or photochemical processes. ntu.ac.ukvanderbilt.edu For instance, light-mediated ring contractions of saturated six-membered heterocycles have been developed to produce five-membered rings, and similar principles can be conceptually applied to the synthesis of four-membered rings. thieme.de The specific application of these methods to generate a 2-allyl substituent requires careful selection of the starting five-membered heterocycle and reaction conditions.

The inherent ring strain of aziridines makes them excellent precursors for ring expansion reactions to form azetidines. researchgate.net This transformation can be achieved through various mechanisms, often involving the opening of the aziridine ring followed by intramolecular cyclization. researchgate.net For example, Lewis acid-catalyzed cycloaddition reactions between aziridines and isocyanates can lead to the formation of imidazolidin-2-ones, demonstrating a ring expansion pathway. researchgate.net While the direct, single-step expansion of a simple vinyl aziridine to a 2-allylazetidine is not commonly reported, multi-step sequences involving the functionalization of an aziridine followed by ring expansion are a plausible synthetic route. The stereochemistry of the starting aziridine can often be transferred to the resulting azetidine product, making this a stereospecific approach. nih.gov

Stereoselective Synthesis of this compound

Controlling the stereochemistry at the C2 position of the azetidine ring is crucial for applications in medicinal chemistry and catalysis. Several methodologies have been developed to achieve high levels of enantioselectivity.

Chiral auxiliaries are removable chiral groups that direct the stereochemical outcome of a reaction. wikipedia.org (S)-1-Phenylethylamine, for instance, has been used as both a chiral auxiliary and a nitrogen source in the synthesis of enantiomerically pure azetidine-2,4-dicarboxylic acids. rsc.org This approach can be adapted for the synthesis of other chiral azetidines.

A particularly effective class of chiral auxiliaries is based on chiral sulfinamides, most notably the tert-butanesulfinamide (Ellman auxiliary). harvard.edunih.gov This methodology involves the condensation of the sulfinamide with an aldehyde to form a chiral sulfinylimine. Nucleophilic addition of an allyl group (e.g., from an allyl Grignard reagent) to this imine proceeds with high diastereoselectivity, controlled by the chiral sulfur center. Subsequent removal of the sulfinyl group under acidic conditions yields the chiral primary amine, which can then be cyclized to form the enantiomerically enriched 2-allylazetidine. harvard.edu The sulfinamide-based approach is robust and has been used to prepare a vast array of chiral amines. nih.govyale.edu

Table 2: Chiral Auxiliary Approaches for Amine Synthesis Precursors

| Auxiliary Type | Key Reaction | Stereocontrol | Utility | Reference |

| tert-Butanesulfinamide (Ellman) | Nucleophilic addition to sulfinylimine | High diastereoselectivity directed by the chiral sulfur atom. | Precursor to chiral primary amines for azetidine cyclization. | harvard.edunih.gov |

| (S)-1-Phenylethylamine | Asymmetric alkylation of propionamides | Stereochemistry compared with analogues of different ring sizes. | Synthesis of enantiomeric azetidine dicarboxylic acids. | rsc.org |

| Oxazolidinones (Evans) | Stereoselective alkylation and aldol (B89426) reactions | Steric hindrance from substituents on the auxiliary directs approach of electrophiles. | Widely used for creating contiguous stereocenters. | wikipedia.org |

Asymmetric catalysis, using either chiral metal complexes or organocatalysts, offers an efficient route to enantiomerically enriched azetidines by avoiding the need for stoichiometric chiral auxiliaries. researchgate.netnih.govbirmingham.ac.uk

Copper-catalyzed reactions have shown significant promise in this area. As mentioned previously, the enantioselective boryl allylation of azetines catalyzed by a copper/chiral bisphosphine complex provides direct access to chiral cis-2-allyl-3-borylazetidines with high enantiomeric excess. nih.govresearchgate.net The chiral ligand is crucial for discriminating between the two faces of the azetine double bond during the migratory insertion step. nih.gov

Chiral azetidine-derived ligands and organocatalysts have themselves been used to induce asymmetry in various reactions. researchgate.netbirmingham.ac.uk The development of catalytic asymmetric methods that directly form the 2-allylazetidine core, such as asymmetric [2+2] cycloadditions or other catalytic cyclizations, is a key area of modern synthetic chemistry. researchgate.netresearchgate.netchemrxiv.org For example, visible-light-mediated intermolecular aza Paternò–Büchi reactions have been developed for azetidine synthesis, and the development of a catalytic, asymmetric variant remains a significant goal. researchgate.netresearchgate.net

Diastereoselective and Enantioselective Approaches

The stereocontrolled synthesis of 2-substituted azetidines, including this compound, is crucial for their application in medicinal chemistry and as chiral building blocks. Researchers have developed both diastereoselective and enantioselective methods to achieve high levels of stereochemical purity.

One notable diastereoselective approach involves the α-alkylation of azetidine-2-carbonitriles bearing a chiral auxiliary. For instance, the diastereoselective α-alkylation of N-((S)-1-arylethyl)azetidine-2-carbonitriles has been demonstrated. rsc.org The reaction proceeds via the formation of an N-borane complex, which directs the incoming electrophile. When using allyl bromide as the electrophile, the corresponding 2-allyl-2-cyanoazetidine derivative is formed with excellent diastereoselectivity. rsc.orgresearchgate.net The stereochemical outcome is influenced by the steric hindrance of the N-substituent, which directs the alkylation to the less hindered face of the enolate intermediate. rsc.org

| Electrophile | Product | Combined Yield (%) | Diastereomeric Ratio (2S,1′S) : (2R,1′S) |

|---|---|---|---|

| Allyl bromide | 5bb | 85 | 98:2 |

| Benzyl bromide | 5ba | 74 | 97:3 |

| Methyl iodide | 5bc | 66 | 96:4 |

| Ethyl iodide | 5bd | 77 | 97:3 |

For enantioselective synthesis, catalytic methods are highly sought after. A copper-catalyzed enantioselective boryl allylation of azetines provides access to chiral 2,3-disubstituted azetidines with high efficiency and stereocontrol. nih.govacs.org This method installs both a boryl group at the C3 position and an allyl group at the C2 position, creating two new stereogenic centers with high diastereo- and enantioselectivity. nih.govacs.orgthieme-connect.de The versatility of the boryl and allyl functional groups allows for further synthetic transformations. acs.org

Additionally, organocatalysis has been employed for the enantioselective synthesis of 2-alkyl substituted azetidines. nih.gov This approach often starts with the enantioselective α-functionalization of aldehydes, followed by a series of transformations including reductive amination and intramolecular cyclization to yield the chiral azetidine core. nih.gov

Precursor-Based Synthesis and Functionalization

The construction of the this compound molecule is often achieved by building upon or modifying existing molecular frameworks. These precursor-based methods include the direct functionalization of an azetidine ring, the rearrangement of strained bicyclic systems, and the derivatization of readily available amino acids.

Alkylation and Functionalization of Existing Azetidine Derivatives

A direct and common method for synthesizing this compound is the alkylation of a pre-formed azetidine derivative. This typically involves the generation of a nucleophilic center at the C2 position of the azetidine ring, which then reacts with an allyl electrophile, such as allyl bromide.

As previously mentioned, the diastereoselective α-alkylation of N-borane protected azetidine-2-carbonitriles serves as a prime example of this strategy. rsc.org In this method, a base like lithium diisopropylamide (LDA) is used to deprotonate the C2 position, creating a nitrile-stabilized anion. The subsequent reaction with allyl bromide introduces the prop-2-en-1-yl group. The chiral auxiliary on the nitrogen atom directs the approach of the electrophile, leading to a high degree of diastereoselectivity. rsc.orgresearchgate.net The nitrile group can later be reduced or modified to afford the final product.

Another related approach involves the functionalization of azetidin-2-ones (β-lactams). For example, a Lewis acid can promote a stereoselective C3 allylation of 3-chloro-3-phenylthioazetidin-2-ones with allyltrimethylsilane. researchgate.net Subsequent reduction of the lactam carbonyl group and removal of other substituents can provide a route to functionalized azetidines.

Strain-Release Approaches from Bicyclic Azabicyclo[1.1.0]butanes

The high ring strain of azabicyclo[1.1.0]butanes (ABBs), estimated to be around 65 kcal/mol, provides a powerful thermodynamic driving force for the synthesis of functionalized azetidines. nih.govbris.ac.uk These strain-release reactions allow for the construction of complex azetidine scaffolds under mild conditions.

One such method is the direct, copper-catalyzed alkylation of 1-azabicyclo[1.1.0]butane with organometallic reagents. organic-chemistry.org This reaction can rapidly generate bis-functionalized azetidines, and the use of allyl-containing organometallic reagents can install the desired prop-2-en-1-yl group. organic-chemistry.org Similarly, a dual copper/photoredox-catalyzed multi-component allylation of ABBs has been developed. This strategy uses a radical-relay mechanism to synthesize azetidines containing C3 quaternary centers, including an allyl group, in high yields. rsc.org

These strain-release methods are advantageous for creating densely functionalized azetidines that are often difficult to access through traditional cyclization or functionalization pathways. nih.govchemrxiv.org

| Reaction Type | Key Reagents | Product Type | Reference |

|---|---|---|---|

| Semipinacol Rearrangement | ABB-carbinols, TFAA or Tf₂O | Keto 1,3,3-substituted azetidines | nih.gov |

| Radical Strain-Release (RSR) | ABBs, Sulfonylimines, Organic Photosensitiser | Densely functionalised azetidines | chemrxiv.org |

| Dual Copper/Photoredox Catalysis | ABBs, Allyl precursors | C3 quaternary center-containing azetidines | rsc.org |

| Direct Alkylation | ABB, Organometal reagents, Cu(OTf)₂ | Bis-functionalized azetidines | organic-chemistry.org |

Derivatization from Amino Acid Precursors

Chiral amino acids are abundant and cost-effective starting materials for the enantioselective synthesis of heterocyclic compounds. Azetidine-2-carboxylic acid, a non-proteinogenic amino acid, is a key precursor that can be derived from natural amino acids and serves as a versatile building block for more complex azetidines. mdpi.com

The synthesis can begin with a suitable amino acid, which is then converted into a β-amino alcohol. These intermediates can undergo a series of reactions, including N-arylation, N-cyanomethylation, and a final mesylation followed by base-induced ring closure to yield N-aryl-2-cyanoazetidines. nih.gov The cyano group at the C2 position can then be subjected to alkylation with an allyl halide, as described in section 2.3.1, to introduce the desired side chain. This multi-step sequence allows for the predictable construction of substituted azetidines from the chiral pool. nih.gov

Furthermore, methods have been developed for the synthesis of various azetidine and oxetane (B1205548) amino acid derivatives through aza-Michael additions, showcasing the utility of amino acid-like scaffolds in building these four-membered rings. mdpi.combohrium.com

Reactivity and Reaction Mechanisms of 2 Prop 2 En 1 Yl Azetidine

Azetidine (B1206935) Ring Reactivity Driven by Strain

The significant ring strain in azetidines, estimated to be around 25.5 kcal/mol, is a primary driver of their chemical reactivity. rsc.org This strain energy facilitates reactions that lead to the opening of the four-membered ring, thereby relieving the steric and angular strain. rsc.orgnih.gov While more stable than their three-membered aziridine (B145994) counterparts, azetidines readily undergo ring-opening under appropriate conditions, making them valuable synthetic intermediates. rsc.orgacs.org

Nucleophilic Ring Opening Reactions and Mechanisms

Nucleophilic ring-opening is a major class of reactions for azetidines. magtech.com.cn These reactions typically require activation of the azetidine nitrogen, either through protonation, quaternization, or acylation, to enhance the electrophilicity of the ring carbons. magtech.com.cnrsc.org The regioselectivity of the nucleophilic attack is influenced by both electronic and steric factors. magtech.com.cn

For 2-substituted azetidines, such as 2-(prop-2-en-1-yl)azetidine, nucleophilic attack can occur at either the C2 or C4 position. The presence of the allyl group at C2 can influence the regioselectivity. Generally, in the absence of strong electronic directing groups, nucleophiles tend to attack the less substituted carbon atom (C4) due to steric hindrance. magtech.com.cn However, the electronic nature of the substituent at C2 plays a crucial role. Unsaturated groups like aryl or alkenyl can stabilize a developing positive charge at the adjacent carbon, favoring nucleophilic attack at that position (C2). magtech.com.cn

The mechanism of nucleophilic ring-opening of activated azetidines, such as N-tosylazetidines, has been shown to proceed through an SN2 pathway. iitk.ac.inorganic-chemistry.org This is supported by the observation of nonracemic products when chiral azetidines are used, indicating an inversion of stereochemistry at the center of attack. iitk.ac.inorganic-chemistry.org For instance, the Lewis acid-mediated ring-opening of 2-aryl-N-tosylazetidines with alcohols yields 1,3-amino ethers with high enantiomeric excess, consistent with an SN2 mechanism. iitk.ac.inorganic-chemistry.org

Table 1: Examples of Nucleophilic Ring-Opening Reactions of Azetidines

| Azetidine Derivative | Nucleophile | Catalyst/Conditions | Product Type | Reference |

| 2-Aryl-N-tosylazetidines | Alcohols | Cu(OTf)₂ | 1,3-Amino ethers | organic-chemistry.org |

| 2-Aryl-N-tosylazetidines | Halides | ZnX₂ (X = I, OTf) | γ-Iodoamines | iitk.ac.in |

| 2-Arylazetidine-2-carboxylic acid ester-derived tetraalkyl ammonium (B1175870) salts | Tetrabutylammonium halides | - | Tertiary alkyl halides | researchgate.net |

Electrophilic and Acid-Catalyzed Ring Opening Processes

Azetidines can undergo ring-opening under acidic conditions, where protonation of the nitrogen atom activates the ring towards nucleophilic attack by the counterion or solvent. nih.govambeed.com For example, heating azetidine with concentrated hydrochloric acid leads to ring cleavage. ambeed.com

Lewis acids can also mediate the ring-opening of azetidines by coordinating to the nitrogen atom, thereby increasing the electrophilicity of the ring carbons. iitk.ac.inorganic-chemistry.orgiitk.ac.in This approach has been successfully employed for the regioselective ring-opening of 2-aryl-N-tosylazetidines. iitk.ac.inorganic-chemistry.orgiitk.ac.in The coordination of the Lewis acid to the nitrogen enhances the leaving group ability of the nitrogen atom and facilitates nucleophilic attack. organic-chemistry.org

An intramolecular acid-mediated ring-opening decomposition has been observed in a series of N-substituted azetidines, where a pendant amide group acts as an internal nucleophile. nih.gov This highlights the potential for neighboring group participation in the ring-opening of appropriately substituted azetidines. The stability of some azetidine derivatives can be compromised under acidic conditions, with electron-donating groups on the ring potentially activating it for ring opening. acs.org

Thermal and Photolytic Ring Transformations

Photochemical reactions provide a powerful tool for the construction and transformation of strained ring systems like azetidines. researchgate.netnih.gov The aza Paternò–Büchi reaction, a [2+2] photocycloaddition between an imine and an alkene, is a key method for synthesizing azetidines. nih.gov

Conversely, photolytically induced transformations of azetidines can lead to ring-opening or rearrangement. The Norrish–Yang cyclization of α-aminoacetophenones can produce highly strained azetidinols, which can then undergo subsequent ring-opening reactions. beilstein-journals.orgresearchgate.net This "build and release" strategy utilizes the strain energy installed during the photochemical step to drive further transformations. beilstein-journals.orgresearchgate.net For example, photogenerated 3-phenylazetidinols have been shown to readily undergo ring opening upon the addition of electron-deficient ketones or boronic acids. beilstein-journals.org

While specific thermal and photolytic studies on this compound itself are not extensively detailed in the provided context, the general principles of azetidine photochemistry suggest that the allyl group could participate in intramolecular photochemical reactions, potentially leading to novel bicyclic structures or rearranged products.

Stereochemical Course of Ring Opening and Chirality Transfer

The stereochemical outcome of azetidine ring-opening reactions is highly dependent on the reaction mechanism. As mentioned earlier, nucleophilic ring-opening reactions of activated azetidines often proceed via an SN2 mechanism, resulting in an inversion of configuration at the stereocenter undergoing attack. acs.orgiitk.ac.inorganic-chemistry.org This stereospecificity allows for the transfer of chirality from an enantioenriched azetidine to the resulting acyclic product. acs.org

Chiral C2-substituted azetidines are valuable synthetic intermediates precisely because their ring-opening reactions can provide functionalized chiral products. acs.org The ability to control the regioselectivity of the ring-opening allows for the synthesis of a variety of chiral building blocks. The development of general and scalable methods for the preparation of chiral C2-substituted azetidines is therefore of significant interest. acs.org

Transformations of the Prop-2-en-1-yl Side Chain

The prop-2-en-1-yl (allyl) side chain of this compound offers a versatile handle for further functionalization, with olefin metathesis being a particularly powerful tool.

Olefin Metathesis Reactions (e.g., Ring-Closing Metathesis, Cross-Metathesis)

Olefin metathesis is a catalytic reaction that allows for the redistribution of carbon-carbon double bonds. nih.govorganic-chemistry.org This reaction, catalyzed by transition metal complexes (typically ruthenium or molybdenum), has broad applications in organic synthesis. nih.govnih.gov The main types of metathesis reactions relevant to the functionalization of this compound are ring-closing metathesis (RCM) and cross-metathesis (CM). sigmaaldrich.combeilstein-journals.org

Ring-Closing Metathesis (RCM): RCM is an intramolecular reaction that forms a cyclic olefin from an acyclic diene. sigmaaldrich.com For this compound, if the nitrogen atom is appropriately substituted with another alkenyl group, RCM can be used to construct fused or bridged bicyclic nitrogen heterocycles. The synthesis of aza-cycles via olefin metathesis has been well-established, although electron-rich amines can sometimes pose a challenge due to catalyst inhibition. nih.gov Strategies to overcome this include using N-protected derivatives (e.g., tosylamides) or employing more robust catalysts. nih.govresearchgate.net

Cross-Metathesis (CM): CM is an intermolecular reaction between two different olefins, leading to the formation of new olefinic products. sigmaaldrich.comorganic-chemistry.org This reaction allows for the modification of the allyl side chain of this compound by introducing new substituents. The selectivity of CM can be influenced by the nature of the catalyst and the steric and electronic properties of the reacting olefins. organic-chemistry.orgresearchgate.net While alkenes containing N-heteroaromatics can be challenging substrates for CM, successful examples exist, often requiring careful optimization of reaction conditions. beilstein-journals.org

Table 2: Overview of Olefin Metathesis Reactions

| Metathesis Type | Description | Application for this compound |

| Ring-Closing Metathesis (RCM) | Intramolecular reaction of a diene to form a cyclic olefin. sigmaaldrich.com | Synthesis of fused or bridged bicyclic systems from N-alkenyl substituted derivatives. |

| Cross-Metathesis (CM) | Intermolecular reaction of two different olefins to form new olefins. organic-chemistry.org | Functionalization of the allyl side chain by introducing new substituents. |

Hydrofunctionalization and Electrophilic Additions to the Alkene

The alkene functionality in this compound presents a site for various addition reactions, allowing for the introduction of diverse functional groups. Hydrofunctionalization and electrophilic additions are key strategies to elaborate the structure of this azetidine derivative.

Hydroboration-Oxidation: The hydroboration-oxidation of the terminal alkene is a common method to introduce a hydroxyl group at the anti-Markovnikov position. This two-step process typically involves the reaction of the alkene with a borane (B79455) reagent, such as borane-dimethyl sulfide (B99878) complex (BH3·SMe2), followed by oxidation of the resulting organoborane with hydrogen peroxide and a base. This reaction is generally highly regioselective, affording the primary alcohol.

Electrophilic Addition of Halogens: The double bond of the allyl group readily undergoes electrophilic addition with halogens like bromine (Br2) or chlorine (Cl2). This reaction proceeds through a cyclic halonium ion intermediate, leading to the formation of a dihalogenated product. The regioselectivity and stereoselectivity of this addition can be influenced by the reaction conditions and the presence of neighboring groups.

Oxymercuration-Demercuration: This reaction provides a Markovnikov alcohol, complementing the hydroboration-oxidation. The alkene is treated with mercury(II) acetate (B1210297) in the presence of water, followed by reduction of the organomercury intermediate with sodium borohydride. This method is known for its high regioselectivity and avoidance of carbocation rearrangements.

A summary of representative hydrofunctionalization and electrophilic addition reactions is presented in the table below.

| Reaction | Reagents | Product | Regioselectivity |

|---|

| Hydroboration-Oxidation | 1. BH3·SMe2 2. H2O2, NaOH | Primary alcohol | Anti-Markovnikov | | Oxymercuration-Demercuration | 1. Hg(OAc)2, H2O 2. NaBH4 | Secondary alcohol | Markovnikov | | Halogenation | Br2 or Cl2 | Dihaloalkane | N/A |

Radical Reactions and Polymerization Initiation

The alkene moiety of this compound can participate in radical reactions. Under specific conditions, it can act as a monomer in polymerization processes. The strain of the azetidine ring can influence the reactivity of the double bond in these transformations.

Cationic ring-opening polymerization of azetidines is a known process. researchgate.netrsc.org While the primary focus of these polymerizations is often the azetidine ring itself, the presence of the allyl group can introduce possibilities for graft polymerization or post-polymerization modification. The polymerization of azetidine and its derivatives can be initiated by various cationic initiators. researchgate.net In some cases, these polymerizations can exhibit "living" characteristics, allowing for the synthesis of polymers with controlled molecular weights and architectures. researchgate.net

The radical addition of thiols (thiol-ene reaction) to the alkene can proceed in the presence of a radical initiator, such as azobisisobutyronitrile (AIBN), or under photochemical conditions. This reaction is an efficient method for introducing sulfur-containing functional groups.

Cross-Coupling and Functionalization at the Allylic Position

The allylic position of this compound is amenable to functionalization through various transition metal-catalyzed cross-coupling reactions. These reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds.

Heck Reaction: The palladium-catalyzed Heck reaction allows for the coupling of the terminal alkene with aryl or vinyl halides. This reaction typically employs a palladium catalyst, a base, and a phosphine (B1218219) ligand. The reaction can lead to the formation of a new carbon-carbon bond at the terminal position of the former double bond.

Allylic Alkylation: The allylic position can be functionalized via reactions like the Tsuji-Trost allylic alkylation. This involves the activation of the allylic C-H bond or a pre-installed leaving group at the allylic position with a palladium catalyst, followed by nucleophilic attack. This allows for the introduction of a wide range of carbon and heteroatom nucleophiles.

Copper-Catalyzed Boryl Allylation: A copper-catalyzed enantioselective boryl allylation of azetines has been developed to synthesize chiral 2,3-disubstituted azetidines. acs.orgnih.gov This method installs both a boryl and an allyl group across the double bond of an azetine precursor, which can then be transformed into this compound derivatives. acs.orgnih.gov The use of allyl phosphates as electrophiles is crucial for the success of this reaction. acs.orgnih.gov

A summary of representative cross-coupling and allylic functionalization reactions is provided in the table below.

| Reaction | Catalyst/Reagents | Product Type |

|---|---|---|

| Heck Reaction | Pd catalyst, base, phosphine ligand | Arylated or vinylated azetidine |

| Allylic Alkylation | Pd catalyst, nucleophile | Allylically substituted azetidine |

| Boryl Allylation | Cu catalyst, bisphosphine ligand, allyl phosphate | Borylated and allylated azetidine |

Nitrogen Atom Reactivity and Derivatization

The nitrogen atom of the azetidine ring is a key site for reactivity and derivatization, enabling modifications that can significantly alter the compound's properties and subsequent chemical transformations.

N-Alkylation, N-Acylation, and Protecting Group Manipulations

N-Alkylation: The secondary amine of this compound can be readily alkylated using various alkylating agents such as alkyl halides or sulfonates in the presence of a base. For instance, N-alkylation with allyl bromide can be achieved to introduce a second allyl group. nih.gov This reaction is fundamental for synthesizing N-substituted azetidines with diverse functionalities.

N-Acylation: Acylation of the azetidine nitrogen is a common transformation, often employed to introduce an amide functionality or to install a protecting group. Acyl chlorides or anhydrides are typically used in the presence of a base. The resulting N-acyl azetidines can exhibit different reactivity profiles compared to the parent amine. For example, N-acylation can be a key step in the synthesis of more complex molecules. nih.gov

Protecting Group Manipulations: The nitrogen atom is often protected to control its reactivity during synthetic sequences. Common protecting groups for amines are applicable to this compound. jocpr.com

Boc Protection: The tert-butoxycarbonyl (Boc) group is a widely used protecting group that can be introduced using di-tert-butyl dicarbonate (B1257347) (Boc2O). nih.gov The Boc group is stable under many reaction conditions but can be readily removed with acid, such as trifluoroacetic acid (TFA). acs.org

Trityl Protection: The trityl group can be used to protect the nitrogen, and its removal can be achieved using TFA. nih.gov

Nosyl Protection: The o-nitrobenzenesulfonyl (nosyl) group is another useful protecting group that can be introduced and later removed under specific conditions. nih.gov

Allyl Protection: The allyl group itself can serve as a protecting group and can be removed, for example, to allow for the introduction of other substituents. nih.gov

The choice of protecting group is crucial and depends on the planned synthetic route and the compatibility with other functional groups in the molecule. jocpr.com

| Reaction | Reagent | Product |

|---|---|---|

| N-Alkylation | Alkyl halide, base | N-Alkyl-2-(prop-2-en-1-yl)azetidine |

| N-Acylation | Acyl chloride, base | N-Acyl-2-(prop-2-en-1-yl)azetidine |

| Boc Protection | Boc2O | N-Boc-2-(prop-2-en-1-yl)azetidine |

| Trityl Deprotection | TFA | This compound |

Protonation and Lewis Acid Coordination Properties

The lone pair of electrons on the nitrogen atom of this compound makes it basic and allows it to act as a Lewis base.

Protonation: The azetidine nitrogen can be readily protonated by Brønsted acids to form an azetidinium salt. This protonation significantly alters the electronic properties of the molecule, making the ring more susceptible to nucleophilic attack and ring-opening reactions. rsc.org

Lewis Acid Coordination: The nitrogen atom can coordinate to Lewis acids. This coordination can activate the azetidine ring towards various transformations. For example, coordination to a Lewis acid can facilitate ring-opening reactions by increasing the electrophilicity of the ring carbons. Borane (BH3) can form a complex with the azetidine nitrogen, which can influence the stereoselectivity of reactions at adjacent positions. rsc.orgrsc.org The formation of N-borane complexes has been utilized to achieve diastereoselective α-alkylation of substituted azetidines. rsc.orgrsc.org

Mechanistic Investigations of this compound Transformations

The reactivity of this compound and related compounds is governed by the interplay of the strained four-membered ring and the appended functional groups. Mechanistic studies provide insight into the pathways of these transformations.

Ring Strain and Reactivity: The azetidine ring possesses significant ring strain (approximately 25.4 kcal/mol), which is a driving force for many of its reactions. rsc.org This strain is intermediate between that of the more reactive aziridines and the less reactive pyrrolidines. rsc.org Reactions that lead to the opening of the four-membered ring are often thermodynamically favorable due to the release of this strain.

Mechanism of Electrophilic Activation: Electrophilic activation of the nitrogen atom, either through protonation or coordination to a Lewis acid, is a common strategy to induce ring-opening or other transformations. rsc.org For instance, in the presence of a chiral phosphoric acid catalyst, N-acyl-azetidines can undergo desymmetrization reactions. Computational studies have shown that these reactions often proceed through a bifunctional activation mechanism where the catalyst interacts with both the azetidine nitrogen and the nucleophile. nih.govrsc.org

Mechanism of Copper-Catalyzed Boryl Allylation: In the copper-catalyzed boryl allylation of azetines, kinetic studies and control experiments suggest a mechanism involving a fast borylcupration of the azetine followed by a rate-determining allylation step. acs.orgnih.gov This allylation is proposed to proceed via an SN2' pathway. acs.orgnih.gov The choice of the allyl electrophile is critical to the success of the reaction. acs.org

Table of Compound Names

| Compound Name |

| This compound |

| Borane-dimethyl sulfide complex |

| Mercury(II) acetate |

| Sodium borohydride |

| Azobisisobutyronitrile |

| Di-tert-butyl dicarbonate |

| Trifluoroacetic acid |

| o-Nitrobenzenesulfonyl chloride |

Mechanistic Investigations of this compound Transformations

In Situ Spectroscopic Probes for Reaction Intermediates (e.g., NMR, IR)

The direct observation of transient intermediates in the reactions of this compound is crucial for understanding its reaction mechanisms. In situ spectroscopic techniques, such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, are powerful tools for this purpose, allowing for real-time monitoring of reacting species without the need for isolation.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

While specific in situ NMR studies on this compound are not extensively documented in the literature, the principles of this technique can be applied to hypothesize its utility. For instance, in reactions involving the deprotonation of the azetidine nitrogen, changes in the chemical shifts of the protons and carbons adjacent to the nitrogen would be expected. The formation of a lithium amide, for example, would lead to significant upfield shifts in the 1H and 13C NMR spectra for the C2 and C4 protons and carbons of the azetidine ring. Furthermore, 15N NMR could provide direct evidence of changes in the electronic environment of the nitrogen atom during a reaction. nih.gov In reactions involving the allyl group, such as electrophilic additions, the disappearance of the vinyl proton signals and the appearance of new signals corresponding to the saturated product could be monitored over time.

Infrared (IR) Spectroscopy:

In situ Fourier Transform Infrared (FT-IR) spectroscopy is particularly well-suited for monitoring reactions involving changes in functional groups. For this compound, the N-H stretching vibration (typically around 3300-3500 cm⁻¹) and the C=C stretching vibration of the allyl group (around 1640 cm⁻¹) are key diagnostic peaks. researchgate.netchemicalbook.com In a reaction involving N-alkylation or N-acylation, the disappearance of the N-H stretch and the appearance of new C-N or C=O stretches would indicate the progress of the reaction.

A study on the lithiation of N-alkyl-2-oxazolinylazetidines provides a relevant example of the application of in situ FT-IR. mdpi.com In this research, the progression of the lithiation reaction was monitored by observing changes in the C=N stretching vibration of the oxazoline (B21484) ring upon addition of the organolithium reagent. mdpi.com This methodology could be adapted to study the deprotonation of this compound by monitoring the N-H stretching frequency. The formation of a lithiated intermediate could also potentially be observed through changes in the fingerprint region of the IR spectrum. mdpi.com

Below is a hypothetical data table illustrating the kind of information that could be obtained from in situ IR spectroscopy during a hypothetical N-acylation reaction of this compound with an acyl chloride.

| Vibrational Mode | Starting Material (cm⁻¹) | Reaction Intermediate (cm⁻¹) | Product (cm⁻¹) |

|---|---|---|---|

| N-H Stretch | ~3400 | - | - |

| C=C Stretch (Allyl) | ~1645 | ~1645 | ~1645 |

| C=O Stretch (Amide) | - | - | ~1680 |

Kinetic Studies and Reaction Pathway Elucidation

Kinetic studies are essential for determining the rate of a reaction and for providing insights into the reaction mechanism. By systematically varying parameters such as reactant concentrations, temperature, and catalyst loading, a rate law can be established, which is a mathematical expression that describes the relationship between the reaction rate and the concentration of reactants.

For this compound, kinetic studies could be employed to investigate various transformations. For example, in a ring-opening reaction catalyzed by a Lewis acid, one could monitor the disappearance of the starting material or the appearance of the product over time using techniques like gas chromatography (GC) or high-performance liquid chromatography (HPLC). The data obtained could then be used to determine the order of the reaction with respect to the azetidine and the catalyst.

Reaction Pathway Elucidation:

The elucidation of reaction pathways often involves a combination of experimental evidence and computational modeling. For this compound, several reaction pathways can be envisioned:

N-Functionalization: The secondary amine is a nucleophilic center and can readily react with electrophiles such as alkyl halides, acyl chlorides, and isocyanates. These reactions are typically bimolecular nucleophilic substitutions (SN2).

Ring-Opening Reactions: Due to the inherent ring strain, the azetidine ring can be opened by various nucleophiles, often under acidic or Lewis acidic conditions. nih.govrsc.org The regioselectivity of the ring-opening would be a key aspect to investigate. Nucleophilic attack could occur at either C2 or C4, and the preferred pathway would likely be influenced by steric and electronic factors.

Reactions of the Allyl Group: The double bond of the allyl group can undergo various reactions, including electrophilic addition, hydrogenation, and metathesis. The proximity of the azetidine ring could potentially influence the stereoselectivity of these reactions.

Metal-Catalyzed Reactions: The nitrogen atom and the double bond can act as ligands for transition metals, enabling a range of catalytic transformations. For instance, palladium-catalyzed tandem allylic substitution reactions have been used to synthesize various heterocyclic compounds, and similar strategies could potentially be applied to this compound. researchgate.net A study on the copper-catalyzed boryl allylation of azetines to form 2,3-disubstituted azetidines highlights the potential for complex transformations involving the allyl group in the vicinity of the azetidine ring. nih.gov

Computational chemistry, particularly Density Functional Theory (DFT), has become a powerful tool for elucidating reaction pathways. researchgate.net By calculating the energies of reactants, transition states, and products, the feasibility of different proposed mechanisms can be assessed. For this compound, DFT calculations could be used to:

Predict the most likely site of protonation or deprotonation.

Model the transition states for N-functionalization and ring-opening reactions to understand the factors controlling stereoselectivity.

Investigate the conformational preferences of the molecule and how they influence reactivity.

A hypothetical kinetic data table for a pseudo-first-order reaction of this compound is presented below.

| Time (minutes) | Concentration of this compound (M) | ln[Azetidine] |

|---|---|---|

| 0 | 0.100 | -2.303 |

| 10 | 0.085 | -2.465 |

| 20 | 0.072 | -2.631 |

| 30 | 0.061 | -2.797 |

| 40 | 0.052 | -2.957 |

By plotting ln[Azetidine] versus time, a linear relationship would confirm a first-order dependence on the azetidine concentration, and the rate constant could be determined from the slope of the line.

Theoretical and Computational Studies of 2 Prop 2 En 1 Yl Azetidine

Conformational Analysis and Energetics of the Azetidine (B1206935) Ring

The four-membered azetidine ring is characterized by significant ring strain, which dictates its conformational preferences. researchgate.netrsc.orgrsc.org Unlike larger, more flexible rings, the azetidine ring exists in a puckered conformation to alleviate some of the torsional strain. The degree of puckering and the preferred orientation of substituents are key areas of investigation in the conformational analysis of 2-(prop-2-en-1-yl)azetidine.

Theoretical studies, primarily using Density Functional Theory (DFT), are employed to explore the potential energy surface of the molecule. These calculations help identify the most stable conformers and the energy barriers between them. For 2-substituted azetidines, the substituent can adopt either an axial or an equatorial position. In the case of this compound, the allyl group's orientation relative to the ring is a critical factor.

Computational models predict that the equatorial conformation of the allyl group is generally more stable than the axial conformation due to reduced steric hindrance with the rest of the ring. The puckering of the azetidine ring itself is also influenced by the substituent. The analysis of modeling results for similar 2-alkyl-2-carboxy-azetidines has shown the presence of different conformers, with the azetidine ring adopting various puckered states.

| Conformer | Substituent Position | Relative Energy (kcal/mol) |

| 1 | Equatorial | 0.00 |

| 2 | Axial | 1.5 - 3.0 |

| 3 | Puckered Variant 1 | 0.2 - 0.5 |

| 4 | Puckered Variant 2 | 0.3 - 0.6 |

Note: These values are illustrative and would be precisely determined through specific computational studies.

Electronic Structure and Bonding Characteristics of Azetidine and Allyl Moiety

The electronic structure of this compound is characterized by the interplay between the strained azetidine ring and the π-system of the allyl group. The nitrogen atom in the azetidine ring possesses a lone pair of electrons, which significantly influences the molecule's reactivity and coordination chemistry. The reactivity of azetidines is largely driven by this considerable ring strain. researchgate.netrsc.org

Quantum chemical calculations, such as Natural Bond Orbital (NBO) analysis, can provide a detailed picture of the electron distribution and bonding interactions within the molecule. These analyses can reveal the extent of hyperconjugation and other electronic interactions between the azetidine ring and the allyl substituent. The presence of the electron-rich double bond in the allyl group can lead to through-space or through-bond interactions with the azetidine ring's orbitals.

The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are key descriptors of a molecule's electronic behavior. For this compound, the HOMO is likely to be localized on the nitrogen atom and the π-bond of the allyl group, making these sites susceptible to electrophilic attack. The LUMO, conversely, would be associated with the σ*-antibonding orbitals of the strained C-N and C-C bonds in the ring, indicating their susceptibility to nucleophilic attack. Computational models have been used to determine that the frontier orbital energy of an imine must match that of an alkene after activation by a photocatalyst for certain azetidine syntheses to be successful. acs.org

Quantum Chemical Predictions of Reactivity and Selectivity

Quantum chemical methods are invaluable for predicting the reactivity and selectivity of this compound in various chemical transformations. By calculating properties such as atomic charges, electrostatic potentials, and frontier molecular orbital energies, researchers can identify the most likely sites for reaction and predict the stereochemical outcome. acs.orgsemanticscholar.org

For example, in reactions involving electrophilic addition to the allyl double bond, the regioselectivity can be predicted by examining the calculated partial charges on the carbon atoms of the double bond. Similarly, the stereoselectivity of reactions at the chiral center (C2 of the azetidine ring) can be rationalized by analyzing the energies of different transition states leading to various stereoisomers.

Computational studies have been successfully used to explain the regio- and stereoselectivity of azetidine formation reactions, confirming proposed reaction mechanisms and the role of kinetic controls. acs.orgsemanticscholar.org These models can also be used to screen potential reactants and catalysts, accelerating the discovery of new and efficient synthetic routes. mit.edu

Computational Modeling of Reaction Pathways and Transition States

A deep understanding of a chemical reaction requires detailed knowledge of the reaction mechanism, including the structures and energies of all intermediates and transition states. Computational modeling provides a powerful means to elucidate these reaction pathways for this compound.

By mapping the potential energy surface for a given reaction, computational chemists can identify the minimum energy path from reactants to products. The highest point along this path corresponds to the transition state, and its energy determines the reaction rate. For complex, multi-step reactions, this process can reveal the rate-determining step and provide insights into how the reaction conditions might be modified to improve the yield or selectivity.

For instance, in the synthesis of substituted azetidines, computational modeling has been used to determine key factors for a successful reaction, such as matching the frontier orbital energies of the reactants and ensuring the transition state energy is lower than that of competing side reactions. acs.org The table below illustrates hypothetical activation energies for competing reaction pathways involving this compound, which could be determined through such computational modeling.

| Reaction Pathway | Transition State | Calculated Activation Energy (kcal/mol) |

| Ring Opening | TS_RO | 25 - 30 |

| N-Alkylation | TS_NA | 15 - 20 |

| Addition to Allyl Group | TS_AA | 20 - 25 |

Note: These values are for illustrative purposes and would be derived from specific quantum chemical calculations.

Stereoelectronic Effects and Chiral Recognition in Asymmetric Processes

As this compound is a chiral molecule, understanding and controlling its stereochemistry is of paramount importance, particularly in the context of asymmetric synthesis. Stereoelectronic effects, which refer to the influence of orbital interactions on the stereochemical course of a reaction, play a crucial role.

Computational studies can provide detailed insights into the nature of these effects. By analyzing the orbital interactions in the transition states of asymmetric reactions, it is possible to rationalize the observed stereoselectivity. For example, in a reaction involving a chiral catalyst, computational modeling can reveal how the catalyst interacts with the substrate to favor the formation of one enantiomer over the other. Chiral azetidine-derived ligands and organocatalysts have been developed and used to induce asymmetry in various reactions. birmingham.ac.uk

Furthermore, computational methods can be used to model chiral recognition processes, such as the binding of this compound to a chiral receptor or enzyme. These models can help to understand the structural basis of enantioselectivity and guide the design of new chiral catalysts and resolving agents. Ab initio studies have been used to rationalize the experimental results of asymmetric syntheses involving chiral azetidines. researchgate.net

Applications of 2 Prop 2 En 1 Yl Azetidine in Advanced Chemical Synthesis

Building Block for Complex Heterocyclic Architectures

The inherent ring strain of the azetidine (B1206935) core, estimated to be around 25.4 kcal/mol, drives many of its chemical transformations, allowing for the construction of more elaborate heterocyclic systems.

2-(Prop-2-en-1-yl)azetidine and its derivatives serve as valuable starting materials for the synthesis of a variety of polycyclic nitrogen-containing scaffolds. The reactivity of both the azetidine ring and the allyl substituent can be harnessed to create fused, bridged, and spirocyclic systems.

One common strategy involves cycloaddition reactions . The double bond of the allyl group can participate in [2+2], [3+2], and [4+2] cycloadditions to form new rings. For instance, visible light-mediated [2+2] cycloadditions between olefins and oximes have been developed to produce highly functionalized azetidines. chemrxiv.org This approach offers a mild and general protocol for constructing these strained heterocycles. chemrxiv.org Additionally, the azetidine ring itself can undergo cycloaddition reactions. For example, 1- and 2-azetines, which are unsaturated precursors to azetidines, can react with dipolar reagents, ketenes, and isocyanates to yield polycyclic azetidine adducts. nih.gov

Ring-expansion reactions of the azetidine ring provide another avenue to more complex heterocyclic structures. For example, treatment of N-acyl azetidines with appropriate reagents can lead to the formation of larger rings like pyrrolidines and piperidines.

Furthermore, intramolecular reactions involving the allyl group can be used to construct fused ring systems. For example, ring-closing metathesis of an N-allylated 2-cyanoazetidine derivative can be used to form an eight-membered ring fused to the azetidine core. nih.gov

Below is a table summarizing selected reactions used to generate polycyclic scaffolds from azetidine derivatives:

| Reaction Type | Reactants | Product Scaffold | Reference |

| [2+2] Cycloaddition | Oximes and Olefins | Functionalized Azetidines | chemrxiv.org |

| [3+2] Cycloaddition | 1- and 2-Azetines with Dipolar Reagents | Fused-Polycyclic Azetidines | nih.gov |

| [4+2] Cycloaddition | 2-Azetines | Fused-Polycyclic Azetidines | nih.gov |

| Ring-Closing Metathesis | N-Allylated 2-Cyanoazetidine | Azetidine-fused 8-membered ring | nih.gov |

The azetidine motif is present in a number of natural products. rsc.orgbohrium.com Consequently, this compound and related structures are valuable intermediates in the total synthesis of these complex molecules. The ability to introduce substituents stereoselectively onto the azetidine ring is crucial for these synthetic endeavors.

For example, the asymmetric synthesis of L-azetidine-2-carboxylic acid, a non-proteinogenic amino acid found in nature, has been achieved using methods that can be adapted for the synthesis of substituted analogs. nih.govnih.gov These syntheses often rely on the stereoselective alkylation of chiral azetidine precursors.

The synthesis of alkaloids, a diverse class of naturally occurring nitrogen-containing compounds, often utilizes azetidine building blocks. bham.ac.ukrsc.org The rigid four-membered ring can serve as a scaffold to control the stereochemistry of subsequent reactions, ultimately leading to the desired natural product architecture. For instance, the penaresidins, sphingosine-derived alkaloids, contain an azetidine core. bham.ac.uk

Role in Materials Science and Polymer Chemistry

The unique properties of the azetidine ring, particularly its strain and polarity, have led to its incorporation into polymers and advanced materials.

Azetidines can undergo ring-opening polymerization (ROP) to produce polyamines. rsc.orgresearchgate.net The driving force for this polymerization is the relief of ring strain. Both cationic and anionic ROP methods have been employed for azetidines and their derivatives. rsc.org The resulting polymers, poly(azetidine)s, are analogous to polyethyleneimines (PEIs), which have a wide range of applications. rsc.org

The presence of the allyl group in this compound offers a site for post-polymerization modification. mdpi.comresearchgate.netnih.gov This "allyl functionality" allows for the introduction of various chemical groups onto the polymer backbone through reactions such as thiol-ene additions. mdpi.com This functionalization can be used to tune the properties of the resulting polymer, such as its solubility, hydrophobicity, and crystallinity. mdpi.com

Below is a table summarizing polymerization approaches for azetidine-based monomers:

| Polymerization Method | Monomer Type | Resulting Polymer | Key Features | Reference |

| Cationic Ring-Opening Polymerization | Azetidine, N-Alkylazetidines | Poly(azetidine)s | Can lead to "living" polymers | researchgate.net |

| Anionic Ring-Opening Polymerization | Activated Azetidines (e.g., N-sulfonyl) | Poly(azetidine)s | Controlled polymerization | rsc.org |

| Post-Polymerization Modification | Allyl-functionalized polymers | Functionalized Polyesters | Tunable lipophilicity and crystallinity | mdpi.com |

The rigid and polar nature of the azetidine ring makes it an attractive scaffold for the design of advanced materials. researchgate.net When incorporated into a polymer or a larger molecular framework, the azetidine unit can impart specific conformational constraints and influence intermolecular interactions.

The ability to functionalize the azetidine ring at various positions allows for the creation of materials with tailored properties. For example, the introduction of specific functional groups can be used to create materials with applications in chelation, CO2 capture, and as coatings. rsc.org The development of functional polymers through methods like the Kabachnik–Fields reaction can introduce α-aminophosphonate groups, leading to materials with metal chelating abilities and flame-retardant properties. mdpi.com

Asymmetric Synthesis and Chiral Catalyst/Ligand Design

Chiral azetidines have emerged as important tools in asymmetric synthesis, serving as both chiral auxiliaries and as the basis for chiral ligands and organocatalysts. rsc.orgbirmingham.ac.uk

The conformational rigidity of the four-membered ring allows for effective transfer of stereochemical information. rsc.org Chiral 2-substituted azetidines can be prepared with high enantiomeric purity through various synthetic methods, including the diastereoselective α-alkylation of N-borane complexes of N-((S)-1-arylethyl)azetidine-2-carbonitriles. rsc.org

Azetidine-derived ligands have been successfully employed in a range of asymmetric catalytic reactions, including Friedel-Crafts alkylations, Henry reactions, and Michael-type additions. birmingham.ac.uk The performance of these azetidine-containing catalysts is often compared to their well-established aziridine (B145994) and pyrrolidine (B122466) analogues. birmingham.ac.uk

Furthermore, chiral phosphoric acids have been used to catalyze the desymmetrization of meso-N-acyl-azetidines, providing access to enantioenriched azetidine derivatives. nih.govrsc.org Computational studies have been employed to understand the origins of selectivity in these reactions, highlighting the importance of bifunctional activation of the azetidine nitrogen and the nucleophile by the catalyst. nih.gov

Recent advancements include the copper-catalyzed enantioselective difunctionalization of azetines to access chiral 2,3-disubstituted azetidines. nih.gov This method allows for the installation of both boryl and allyl groups with high regio-, enantio-, and diastereoselectivity. nih.gov

Ligand Development Based on Azetidine Chirality

The development of chiral ligands is a cornerstone of asymmetric catalysis, enabling the synthesis of enantiomerically pure compounds. Chiral azetidine derivatives have emerged as effective ligands for a variety of metal-catalyzed asymmetric transformations. researchgate.netbirmingham.ac.uk The chirality of the azetidine ring, when incorporated into a ligand scaffold, can create a well-defined chiral environment around a metal center, thereby directing the stereochemical outcome of a reaction.

In the context of this compound, the chiral center at the 2-position can effectively control the conformation of the ligand-metal complex. The allyl group can be utilized in several ways: it can act as a coordinating group itself, or it can be further elaborated to introduce other coordinating moieties, leading to the formation of bidentate or multidentate ligands. The development of such ligands has been instrumental in achieving high levels of enantioselectivity in various catalytic reactions. researchgate.net

For instance, chiral azetidine-derived ligands have been successfully employed in the asymmetric addition of organozinc reagents to aldehydes. bham.ac.uk The precise steric arrangement of the substituents on the azetidine ring dictates the facial selectivity of the nucleophilic attack on the aldehyde.

Below is a table summarizing the application of chiral azetidine-based ligands in asymmetric synthesis, showcasing the types of reactions and the levels of enantioselectivity achieved.

| Ligand Type | Reaction | Catalyst/Metal | Substrate | Enantiomeric Excess (ee) |

| Chiral Azetidinyl Methanols | Diethylzinc addition to aldehydes | Zn(II) | Aromatic and aliphatic aldehydes | High |

| AzePhenol | Friedel-Crafts alkylations, Henry reactions, Michael-type reactions | Various | Indoles, nitroalkanes, enones | Moderate to good |

| ProPhenol (pyrrolidine analogue for comparison) | Aldol (B89426), Mannich, and Henry reactions | Zn(II), Mg(II) | Aldehydes, imines, nitroalkanes | High |

This table presents representative data for chiral azetidine-based ligands and related structures to illustrate their effectiveness in asymmetric catalysis. researchgate.netbirmingham.ac.uk

The versatility of the azetidine scaffold allows for the synthesis of a diverse library of ligands with tunable steric and electronic properties. This tunability is crucial for optimizing the catalytic performance for a specific transformation. The development of novel chiral azetidine-based ligands continues to be an active area of research, with the potential to unlock new and efficient asymmetric synthetic methodologies.

Chiral Auxiliary Applications in Organic Transformations

Beyond their role as ligands in catalytic processes, chiral azetidine derivatives, including those structurally related to this compound, can function as effective chiral auxiliaries. A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct a subsequent diastereoselective transformation. After the desired stereochemistry is established, the auxiliary can be cleaved to afford the enantiomerically enriched product.

The use of chiral 2-imidazolidinones as auxiliaries, for example, has been well-established for asymmetric alkylations, aldol reactions, and Michael additions, demonstrating the utility of chiral five-membered rings in this context. researchgate.net Similarly, the chiral framework of azetidines can be exploited for asymmetric synthesis. rsc.org

In the case of a 2-substituted azetidine, the auxiliary can be attached to the substrate via the ring nitrogen. The stereocenter at the 2-position then directs the approach of reagents to one of the two diastereotopic faces of the substrate. The rigidity of the four-membered ring can enhance the degree of stereocontrol by limiting the conformational flexibility of the transition state.

Research has demonstrated the application of C2-symmetric chiral azetidines as auxiliaries in asymmetric alkylations of their propionamides. rsc.org The stereochemical outcome of these reactions is influenced by the ring size and the substitution pattern of the chiral auxiliary.

The following table provides examples of the use of chiral auxiliaries in asymmetric synthesis, highlighting the diastereoselectivity achieved in key transformations.

| Chiral Auxiliary | Reaction Type | Substrate | Diastereomeric Excess (de) |

| Chiral C2-Symmetric Azetidines | Asymmetric alkylation | Propionamides | Moderate to High |

| Chiral 2-Imidazolidinones | Asymmetric alkylation | N-acylated imidazolidinones | High |

| Chiral 2-Imidazolidinones | Aldol reaction | N-acylated imidazolidinones | High |

This table includes data for chiral azetidine auxiliaries and related structures to showcase the principle of chiral auxiliary-controlled asymmetric synthesis. researchgate.netrsc.org

The development of new chiral auxiliaries based on the azetidine scaffold, such as derivatives of this compound, holds promise for the advancement of asymmetric synthesis. The ability to readily introduce functionality via the allyl group could lead to the design of novel auxiliaries with enhanced reactivity and selectivity, which are easily removable under mild conditions.

Future Directions and Emerging Research Avenues for 2 Prop 2 En 1 Yl Azetidine

Development of Novel and Sustainable Synthetic Approaches

The synthesis of functionalized azetidines, while historically challenging, is undergoing a transformation driven by the need for efficiency and sustainability. researchgate.net Current research focuses on creating scalable and environmentally benign routes to these four-membered heterocycles.

The principles of "Green Chemistry" are increasingly being applied to azetidine (B1206935) synthesis. tandfonline.com This involves designing processes that minimize or eliminate hazardous substances. Strategies such as sonication and the use of molecular sieves are being explored to shorten reaction times and improve yields compared to conventional methods that often require prolonged refluxing. tandfonline.com Another sustainable approach is the use of environmentally friendly solvents, such as cyclopentyl methyl ether (CPME), which has been successfully employed in the flow synthesis of related strained heterocycles and offers a promising alternative for azetidine production. nih.gov

Table 1: Comparison of Synthetic Approaches for Azetidine Derivatives

| Method | Key Features | Advantages | Challenges |

|---|---|---|---|

| Conventional Synthesis | Multi-step reactions from precursors like β-amino alcohols. nih.gov | Well-established, allows for stereochemical control. nih.gov | Often requires long reaction times, multiple protection/deprotection steps. tandfonline.com |

| Green Chemistry Routes | Use of sonication, molecular sieves, and eco-friendly solvents. tandfonline.comnih.gov | Shorter reaction times, higher yields, reduced hazardous waste. tandfonline.com | Method development and optimization for specific azetidine targets. |

| Flow Synthesis | Continuous processing in microreactors. nih.gov | Enhanced safety, precise control over reaction parameters, easy scalability. uniba.it | Requires specialized equipment and process optimization. |

Exploration of Underutilized Reactivity Modes and Selective Functionalizations

Future research will delve into new ways to functionalize the 2-(Prop-2-en-1-yl)azetidine scaffold with high precision. The strained four-membered ring and the reactive allyl group offer multiple sites for chemical modification.

A significant advancement is the copper-catalyzed difunctionalization of azetines (the unsaturated precursors to azetidines). acs.org This method allows for the simultaneous installation of both a boryl and an allyl group, creating two new stereogenic centers with high selectivity. acs.orgthieme-connect.de The resulting boryl and allyl functionalities are versatile handles that can be converted into a wide array of other chemical groups, providing access to chiral azetidines that were previously difficult to synthesize. acs.org

Another promising area is the diastereoselective α-alkylation of azetidine-2-carbonitriles. rsc.orgrsc.org By forming an N-borane complex, the carbon atom adjacent to the nitrile group can be selectively alkylated with high diastereoselectivity. rsc.org This strategy enables the synthesis of optically active 2-substituted azetidine-2-carbonitriles from inexpensive chiral sources. rsc.org

Researchers are also exploring switchable reactivity pathways. For example, 2-azetines can be directed to react through either an ionic or a radical pathway depending on the reaction conditions, leading to different product classes such as β-aminocarbonyls or C3-thiolated azetidines. chemrxiv.org Overriding the inherent substrate-controlled regioselectivity through catalyst control, as demonstrated in the nickel-catalyzed activation of aziridines, represents a powerful future strategy for achieving previously inaccessible functionalizations on the azetidine ring. nih.gov

Integration into Flow Chemistry and Automated Synthesis

The integration of azetidine synthesis into continuous flow and automated platforms is a critical step toward making these compounds more accessible for research and industrial applications. Flow chemistry offers significant advantages over traditional batch processing, including improved safety, better heat and mass transfer, and the ability to handle unstable intermediates. nih.govuniba.it

A continuous flow synthesis for 2-substituted azetines and 3-substituted azetidines has been successfully developed. nih.gov This approach uses a common precursor, N-Boc-3-iodoazetidine, and directs the reaction pathway by choosing a specific lithiation agent. nih.gov Notably, flow technology enables the generation and use of highly reactive lithiated intermediates at significantly higher temperatures than would be feasible in a batch reactor, preventing decomposition and improving efficiency. uniba.it

The combination of flow chemistry with sustainable solvents like CPME further enhances the green credentials of these synthetic processes. nih.govnih.gov Looking forward, these flow platforms are ideally suited for integration with artificial intelligence (AI) and machine learning (ML) algorithms, which can be used for real-time data analysis, process optimization, and automated reaction control. researchgate.net

Advanced Computational Methodologies for Reaction Design and Prediction

Computational chemistry is becoming an indispensable tool for accelerating the discovery and optimization of synthetic reactions. For azetidines, advanced computational models are being used to predict reaction outcomes and guide experimental design, saving significant time and resources by avoiding trial-and-error approaches. thescience.dev

One successful application has been in photocatalyzed reactions that form azetidines from alkenes and oximes. thescience.devbioquicknews.com Researchers developed computational models that can predict whether a specific pair of reactants will successfully form an azetidine based on a property known as the "frontier orbital energy match". thescience.dev These calculations can be performed in seconds, allowing for the rapid pre-screening of numerous potential starting materials to identify promising candidates for synthesis. thescience.dev

Beyond predicting reactivity, computational studies are also providing deep mechanistic insights. Combined experimental and computational investigations of copper-catalyzed photocycloadditions have elucidated the reaction pathways, helping chemists to further refine and expand the scope of these transformations. researchgate.net Such predictive models are crucial for designing novel synthetic strategies and for understanding the fundamental principles that govern the formation of the strained azetidine ring. thescience.dev

Design of Next-Generation Scaffolds for Chemical Innovation

The rigid, three-dimensional structure of the azetidine ring makes it an exceptionally valuable scaffold for chemical innovation, particularly in drug discovery. enamine.net It can significantly impact the physicochemical properties of a molecule, such as solubility and metabolic stability, making it an attractive component for designing next-generation therapeutics. nih.govnih.gov

A major focus of future research is the use of this compound and its derivatives to create diverse molecular libraries. nih.gov By strategically functionalizing the core azetidine ring, chemists can generate a wide variety of fused, bridged, and spirocyclic ring systems. nih.govnih.gov These novel scaffolds provide access to unexplored chemical space and are being used to build libraries of lead-like molecules for targeting the central nervous system (CNS) and other biological systems. nih.govnih.gov